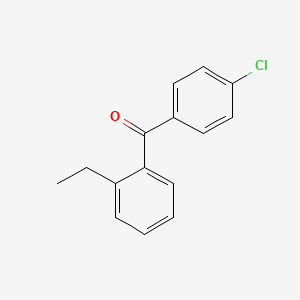
4-Cloro-2'-etilbenzofenona
Descripción general
Descripción
4-Chloro-2'-ethylbenzophenone (CEBP) is a chemical compound that belongs to the family of benzophenones. It is widely used in the field of scientific research due to its unique properties and applications.
Aplicaciones Científicas De Investigación
Análisis Espectroscópico
La 4-Cloro-2'-etilbenzofenona se ha utilizado en experimentos espectroscópicos de absorción y estado excitado para estudiar la estructura fina vibracional de las transiciones n-pi y pi-pi. Estos estudios son cruciales para comprender las propiedades electrónicas del compuesto y se pueden aplicar en diversos campos como la ciencia de los materiales y la ingeniería química .
Fotoquímica
La capacidad de este compuesto para formar radicales bajo radiación ultravioleta abre una gama de aplicaciones fotoquímicas. Se puede utilizar para estudiar la transformación en benzopinacoles, que son importantes en la síntesis de ciertos compuestos orgánicos .
Efectos del Solvente en la Absorción UV
Se ha realizado investigación sobre cómo diferentes solventes afectan la absorbancia UV de cetonas como la this compound. Esto es significativo para comprender las interacciones del solvente con electrones no enlazantes, lo cual es valioso en campos como la química analítica .
Mecanismo De Acción
Target of Action
4-Chloro-2’-ethylbenzophenone is a synthetic compound that has been studied for its photophysical properties It is known that the compound interacts with light, particularly uv light, which suggests that its targets could be biological molecules that are sensitive to light, such as certain proteins or dna structures .
Mode of Action
The mode of action of 4-Chloro-2’-ethylbenzophenone is primarily through its interaction with light. Absorption and excited state spectroscopic experiments show the vibrational fine structure for the n-pi* and pi-pi* transitions . This suggests that the compound may undergo electronic transitions when exposed to light, leading to changes in its molecular structure that could potentially interact with its targets .
Biochemical Pathways
For instance, it could potentially influence phototransduction pathways in the eye or skin, or it could interact with photosensitive proteins in various organisms .
Result of Action
Given its photoreactive properties, it is plausible that it could cause changes at the molecular level when exposed to light, potentially leading to various cellular effects .
Action Environment
The action of 4-Chloro-2’-ethylbenzophenone is likely influenced by environmental factors such as light exposure and temperature, given its photoreactive nature . For instance, its efficacy could be enhanced in environments with high UV light exposure. Additionally, its stability could be affected by factors such as pH, temperature, and the presence of other chemicals .
Propiedades
IUPAC Name |
(4-chlorophenyl)-(2-ethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-2-11-5-3-4-6-14(11)15(17)12-7-9-13(16)10-8-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTVNRGQEAYCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501273437 | |
| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951884-76-7 | |
| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)(2-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501273437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















